12,14-dibromo-6-methyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol

Catalog No.
S6749447
CAS No.
2548992-23-8
M.F
C13H15Br2NO3
M. Wt
393.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
12,14-dibromo-6-methyl-2-oxa-6-azatricyclo[8.4.0.0...

CAS Number

2548992-23-8

Product Name

12,14-dibromo-6-methyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol

IUPAC Name

6,8-dibromo-2-methyl-3,4,10,10a-tetrahydro-1H-chromeno[3,2-c]pyridine-4a,10-diol

Molecular Formula

C13H15Br2NO3

Molecular Weight

393.07 g/mol

InChI

InChI=1S/C13H15Br2NO3/c1-16-3-2-13(18)9(6-16)11(17)8-4-7(14)5-10(15)12(8)19-13/h4-5,9,11,17-18H,2-3,6H2,1H3

InChI Key

PQVXTFSMTUBIHK-UHFFFAOYSA-N

SMILES

CN1CCC2(C(C1)C(C3=C(O2)C(=CC(=C3)Br)Br)O)O

Canonical SMILES

CN1CCC2(C(C1)C(C3=C(O2)C(=CC(=C3)Br)Br)O)O

The exact mass of the compound 12,14-dibromo-6-methyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol is 392.93982 g/mol and the complexity rating of the compound is 359. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

12,14-dibromo-6-methyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol is a complex organic compound featuring a unique bicyclic structure characterized by the presence of bromine atoms, an oxo group, and azatricyclo components. This compound belongs to a class of dibrominated compounds derived from marine natural products, which are often noted for their biological activities and potential therapeutic applications. The intricate arrangement of its functional groups contributes to its reactivity and biological interactions.

Typical for halogenated organic compounds:

  • Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles in substitution reactions.
  • Elimination Reactions: Under certain conditions, the compound may lose hydrogen bromide to form alkenes.
  • Reduction: The hydroxyl groups can be reduced to form corresponding alcohols or further functionalized.

Research indicates that compounds similar to 12,14-dibromo-6-methyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol exhibit significant biological activities. For instance, brominated macrocyclic compounds derived from marine sources have shown:

  • Antimicrobial Properties: They can inhibit the growth of various bacteria and fungi.
  • Anticancer Activity: Some derivatives have been studied for their potential to induce apoptosis in cancer cells.

Specific studies on related compounds have demonstrated their ability to modulate calcium release in cells, suggesting a role in cellular signaling pathways .

The synthesis of 12,14-dibromo-6-methyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol typically involves multi-step organic synthesis techniques:

  • Formation of the Core Structure: Initial steps may involve cyclization reactions to establish the tricyclic framework.
  • Bromination: Selective bromination can be achieved using brominating agents under controlled conditions to introduce the dibromo substituents.
  • Functional Group Modifications: Subsequent reactions may include hydroxylation and oxidation steps to install the necessary functional groups.

These methods require careful optimization to ensure high yields and purity of the final product.

Due to its unique structure and biological activity, 12,14-dibromo-6-methyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new antimicrobial or anticancer agents.
  • Chemical Probes: In research settings for studying biological pathways and mechanisms due to its ability to interact with cellular systems.

Studies on similar dibrominated compounds have shown that they can interact with various biological targets:

  • Calcium Channels: Some derivatives enhance calcium release from intracellular stores, impacting muscle contraction and neurotransmitter release .
  • Enzyme Inhibition: Compounds with similar frameworks have been identified as inhibitors of specific enzymes involved in lipid metabolism .

These interactions highlight the importance of further research into the pharmacological profiles of such compounds.

Several compounds share structural features with 12,14-dibromo-6-methyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol:

Compound NameStructure FeaturesBiological Activity
Bastadin 5Brominated macrocyclic structureAntimicrobial
6-Methyl-bastadinSimilar bicyclic frameworkAnticancer
2-Hydroxy derivativesHydroxylated analogsEnzyme inhibition

These comparisons demonstrate that while these compounds may share certain structural characteristics, their unique substitutions and configurations lead to distinct biological activities and potential applications.

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

392.93982 g/mol

Monoisotopic Mass

390.94187 g/mol

Heavy Atom Count

19

Dates

Last modified: 11-23-2023

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